Hydroxyprogesteroncaproat

Übersicht

Beschreibung

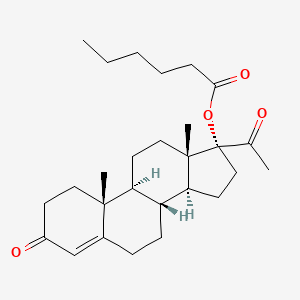

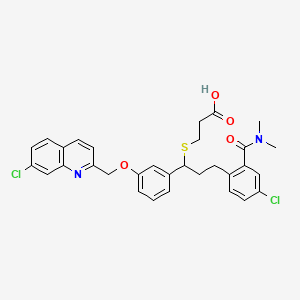

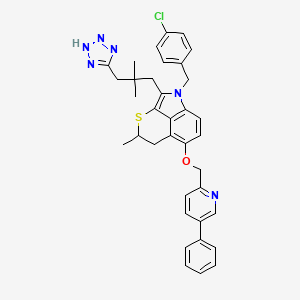

Hydroxyprogesterone caproate is a synthetic progestin, which is a type of hormone similar to the natural hormone progesterone. It is primarily used to reduce the risk of preterm birth in women who have a history of spontaneous preterm birth. The compound is an ester derivative of 17α-hydroxyprogesterone formed from caproic acid (hexanoic acid) .

Wissenschaftliche Forschungsanwendungen

Hydroxyprogesteroncaproat hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Medizin und Biologie:

Prävention von Frühgeburten: Es wird verwendet, um spontane Frühgeburten bei Frauen mit einer Vorgeschichte von Frühgeburten zu verhindern

Endokrinologie: Es wird verwendet, um Erkrankungen wie primäre und sekundäre Amenorrhoe und Corpus-luteum-Insuffizienz zu behandeln.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit Progesteronrezeptoren. Durch die Bindung an diese Rezeptoren übt es gestagenartige Wirkungen aus, zu denen die Unterdrückung der Luteinisierungshormonsekretion und die Umwandlung des proliferativen Endometriums in das sekretorische Endometrium gehören. Diese Wirkung trägt dazu bei, die Schwangerschaft zu erhalten und Frühgeburten zu verhindern .

Wirkmechanismus

Target of Action

Hydroxyprogesterone caproate is a synthetic progestin that primarily targets progesterone receptors in various tissues, including the uterus, ovaries, breasts, and central nervous system . These receptors exist in two isoforms, PR-A and PR-B .

Mode of Action

The compound acts by binding to these progesterone receptors, leading to the regulation of gene transcription . This interaction results in a variety of changes, including the transformation of proliferative endothelium into secretory endothelium, induction of mammary gland duct development, and inhibition of the production and/or release of gonadotropic hormone .

Biochemical Pathways

The main enzymes involved in the metabolism of hydroxyprogesterone caproate are cytochrome P450 (CYP) 3A4 and to a lesser extent CYP3A5 . The metabolites of hydroxyprogesterone caproate are predominantly formed through reduction, hydroxylation, and conjugation processes, including glucuronidation, sulfation, and acetylation .

Pharmacokinetics

Hydroxyprogesterone caproate exhibits distinct pharmacokinetic characteristics. It has a prolonged half-life compared to natural progesterone due to the caproate modification . Following intramuscular injection, peak serum levels of hydroxyprogesterone caproate appear after 3-7 days . Both conjugated metabolites and free steroids are excreted in the urine and feces, with the conjugated metabolites being prominent .

Result of Action

The primary result of hydroxyprogesterone caproate’s action is the prevention of spontaneous preterm births in singleton pregnancies in women who have previously had a spontaneous preterm birth . It achieves this by suppressing testicular androgen production via suppression of luteinizing hormone secretion .

Action Environment

Biochemische Analyse

Biochemical Properties

Hydroxyprogesterone caproate is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has some antimineralocorticoid activity and no other important hormonal activity . The main enzymes involved in metabolism of Hydroxyprogesterone caproate are cytochrome P450 (CYP) 3A4 and to a lesser extent CYP3A5 .

Cellular Effects

Hydroxyprogesterone caproate has been shown to have effects on various types of cells and cellular processes. For example, exposure to Hydroxyprogesterone caproate during development of the mesocortical dopamine pathway in rats altered dopaminergic innervation of the prelimbic prefrontal cortex and impaired cognitive flexibility with increased perseveration later in life .

Molecular Mechanism

Hydroxyprogesterone caproate acts by binding to progesterone receptors in the uterus, ovaries, breasts, and in the central nervous system . These receptors exist in 2 isoforms, PR-A and PR-B. Progesterone binding to these receptors ultimately leads to regulation of gene transcription .

Temporal Effects in Laboratory Settings

The apparent half-life of Hydroxyprogesterone caproate is long, and pharmacokinetic parameters vary widely between subjects and are affected by maternal body mass index . The drug crosses the placental barrier .

Dosage Effects in Animal Models

In animal models, exposure to Hydroxyprogesterone caproate has shown to have varying effects depending on the dosage. For example, a toxicology study in rhesus monkeys resulted in the death of all rhesus fetuses exposed to 1 and 10 times the human dose equivalent of Hydroxyprogesterone caproate .

Metabolic Pathways

Hydroxyprogesterone caproate is extensively metabolized in the liver via CYP3A4 and 3A5, forming metabolites . It is primarily excreted as metabolites in urine (~30%) and feces (~50%) .

Transport and Distribution

Hydroxyprogesterone caproate is extensively bound to plasma proteins including albumin and corticosteroid-binding globulins . It is administered via intramuscular injection or subcutaneous autoinjection .

Subcellular Localization

The enzymes responsible for the biotransformation of Hydroxyprogesterone caproate during its perfusion are predominantly localized in human placental mitochondria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydroxyprogesterone caproate is synthesized by esterification of 17α-hydroxyprogesterone with caproic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, hydroxyprogesterone caproate is produced in a sterile environment to ensure its purity and efficacy. The compound is dissolved in a suitable vegetable oil to create a sterile solution for intramuscular injection. The production process involves rigorous quality control measures to ensure that the final product meets the required standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hydroxyprogesteroncaproat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Reduktions-, Hydroxylierungs- und Konjugationsreaktionen. Diese Reaktionen sind für seinen Stoffwechsel und die Ausscheidung aus dem Körper unerlässlich.

Häufige Reagenzien und Bedingungen:

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff zu der Verbindung, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Hydroxylierung: Diese Reaktion führt Hydroxylgruppen in die Verbindung ein, die häufig durch Enzyme wie Cytochrom P450 vermittelt werden.

Konjugation: Diese Reaktion beinhaltet die Addition von Glucuronsäure- oder Sulfatgruppen zu der Verbindung, was ihre Ausscheidung erleichtert.

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören glucuronidierte, sulfatierte und acetylierte Metaboliten, die dann im Urin und Kot ausgeschieden werden .

Vergleich Mit ähnlichen Verbindungen

Hydroxyprogesteroncaproat wird oft mit anderen Gestagenen wie Medroxyprogesteronacetat und Megestrol-acetat verglichen. Während alle diese Verbindungen synthetische Gestagene sind, ist this compound einzigartig in seiner spezifischen Verwendung zur Vorbeugung von Frühgeburten. Andere ähnliche Verbindungen umfassen:

Medroxyprogesteronacetat: Wird zur Empfängnisverhütung und Hormonersatztherapie eingesetzt.

Megestrol-acetat: Wird zur Appetitanregung und Behandlung bestimmter Krebsarten eingesetzt.

Chlormadinoncaproat: Wird in der Hormontherapie eingesetzt .

This compound sticht durch seine spezifische Anwendung zur Vorbeugung von Frühgeburten und seine einzigartigen Stoffwechselwege hervor.

Eigenschaften

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3/t21-,22+,23+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMWKUIIPQCAJU-LJHIYBGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043915 | |

| Record name | 17-((1-Oxohexyl)oxy)pregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism by which progesterone prevents preterm birth is not well understood, but many pathways are likely involved. (1) Progesterone plays a vital role in regulation of the female reproductive system and is important for successful implantation of the embryo and maintenance of pregnancy. It acts by binding to progesterone receptors in the uterus, ovaries, breasts and in the central nervous system. These receptors exist in 2 isoforms, PR-A and PR-B. Progesterone binding to these receptors ultimately leads to regulation of gene transcription. (2) This results in an anti-inflammatory effect which blunts the proinflammatory state that occurs with initiation of labor, and maintains uterine queiscence by stabilizing progesterone acting on the myometrium. (2) | |

| Record name | Hydroxyprogesterone caproate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06789 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

630-56-8 | |

| Record name | Hydroxyprogesterone caproate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyprogesterone caproate [USP:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyprogesterone caproate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06789 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROXYPROGESTERONE CAPROATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17-((1-Oxohexyl)oxy)pregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyprogesterone caproate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPROGESTERONE CAPROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276F2O42F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

119-121 | |

| Record name | Hydroxyprogesterone caproate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06789 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(18Z)-1,14,24-Trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673896.png)

![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)

![(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673900.png)

![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)

![N-[(4R)-1'-[2-(2,1,3-Benzoxadiazol-5-yl)ethyl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1673916.png)

![2-[2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1673918.png)